molecular formula C29H31N7O2 B564014 Imatinib (Piperidine)-N-oxide CAS No. 571186-91-9

Imatinib (Piperidine)-N-oxide

Cat. No. B564014
CAS RN: 571186-91-9
M. Wt: 509.614
InChI Key: MSADRWGPCQTOST-UHFFFAOYSA-N
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Description

Imatinib is used alone or together with other medicines to treat different types of cancer or bone marrow conditions . It prevents or stops the growth of cancer cells and is called an antineoplastic (cancer) agent .


Synthesis Analysis

Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N, N′-carbonyldiimidazole (CDI) as a condensing agent . Both intermediates have been synthesized by novel efficient methods .


Molecular Structure Analysis

The molecule of imatinib is flexible and contains several functional groups able to take part in H-bonding and hydrophobic interactions . Rotation along the N-C bond in the region of the amide group was found to be the reason for two relatively stable molecular conformations, an extended and a folded one .


Chemical Reactions Analysis

A classical convergent approach for the synthesis of the anticancer drug imatinib has been substantially improved . Imatinib was assembled by coupling the amine and carboxylic acid precursors by using N,N′-carbonyldiimidazole (CDI) as a condensing agent .


Physical And Chemical Properties Analysis

Imatinib (Piperidine)-N-oxide has a molecular formula of C29H31N7O2 and a molecular weight of 509.6 . A high efficiency, highly selective separation was achieved with an MS-compatible mobile phase based on 10 mM ammonium formate and 0.1% formic acid modifier .

Scientific Research Applications

  • Imatinib, marketed as Gleevec or Glivec, is approved by the FDA for treating multiple cancers, notably Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML). It works as a tyrosine kinase inhibitor, targeting cancer cells specifically. It's also been studied for its physico-chemical properties, methods of preparation, analysis methods, stability, and degradation pathways under various conditions, including oxidation to N-oxide under stress conditions (Al-Hadiya, Bakheit, & Abd-Elgalil, 2014).

  • Research has also focused on the relationship between the concentration levels of Imatinib and its N-oxide form in patients with CML. Studies have shown significant differences in these levels among patients with favorable and unfavorable responses to the drug. Genetic polymorphisms in certain genes like ABCG2 and SLCO1B3 were associated with these responses (Omran, Abdelfattah, Moussa, Alieldin, & Shouman, 2020).

  • The metabolism of Imatinib, including its transformation into N-oxide metabolites, has been characterized in liver microsomes. These studies help in understanding the drug's metabolic pathways and potential interactions with other medications (Ma, Xu, & Shou, 2009).

  • The development of an ultra-specific and sensitive sandwich ELISA for Imatinib using anti-Imatinib antibodies has been reported. This technique is advantageous for therapeutic drug monitoring and pharmacokinetic studies, as it showed low cross-reactivity with metabolites like Pyridine-N-oxide Imatinib (Saita, Yamamoto, Hosoya, Yamamoto, Kimura, Narisawa, & Shin, 2017).

  • Novel metabolites of Imatinib, such as adenine dinucleotide phosphate (ADP+) conjugates, have been identified in rat and human liver microsomes. These findings contribute to a deeper understanding of the drug's metabolic pathways and potential implications for drug interactions (Ma, Subramanian, Xu, Schrag, & Shou, 2008).

  • In the realm of drug-drug interactions, studies have assessed the concurrent use of Imatinib with other drugs, such as Voriconazole, to understand their pharmacokinetic and pharmacodynamic interactions. These studies are crucial for optimizing therapeutic strategies in patients receiving multiple medications (Lin, Xie, Qiu, Chen, & Xu, 2019).

Safety And Hazards

Imatinib (Piperidine)-N-oxide is classified as a flammable liquid (Category 2), and it has acute toxicity when swallowed (Category 4), inhaled (Category 3), or in contact with skin (Category 3). It also causes severe skin burns and eye damage (Category 1B), and poses a short-term (acute) aquatic hazard (Category 3) .

Future Directions

The development of potent and specific small-molecule tyrosine kinase inhibitors has made remarkable progress over the past 20 years since the approval of imatinib . The challenge of drug resistance to kinase inhibitors is being met, and the future of kinase drug discovery looks promising .

properties

IUPAC Name

4-[(4-methyl-4-oxidopiperazin-4-ium-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N7O2/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-35-14-16-36(2,38)17-15-35/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSADRWGPCQTOST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CC[N+](CC3)(C)[O-])NC4=NC=CC(=N4)C5=CN=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652617
Record name 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imatinib (Piperidine)-N-oxide

CAS RN

571186-91-9
Record name 4-[(4-Methyl-4-oxo-4lambda~5~-piperazin-1-yl)methyl]-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Chloroperoxybenzoic acid (Fluka, Buchs, Switzerland; 2.06 g of 55%, 4.27 mmol) is added to a stirred mixture of 4-[(4-methyl-1-piperazinyl)-methyl]-N-{4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]-amino]-phenyl}-benzamide (prepared as described in EP 0 564 409 B1, Example 21; 2.00 g, 4.05 mmol) in dichloromethane (70 mL) at −20° C. The resulting mixture is then stirred at RT for 72 h. The solvent is then evaporated off under reduced pressure to yield a mixture which is purified by column chromatography on silica gel, eluent dichloromethane-methanol-water (70:30:5), to give the title compound as a yellow crystalline solid, m.p. 154-158° C.
Quantity
2.06 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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